molecular formula C12H18ClNO2 B2611779 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride CAS No. 1820705-88-1

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride

Cat. No.: B2611779
CAS No.: 1820705-88-1
M. Wt: 243.73
InChI Key: MWISTSDSIVWZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride typically involves the reaction of 4-phenylbutanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow systems and automated controls to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenylbutanoic acid, while reduction could produce 4-(dimethylamino)-4-phenylbutanol.

Scientific Research Applications

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)butanoic acid hydrochloride
  • 4-Phenylbutanoic acid
  • 4-(Dimethylamino)-4-phenylbutanol

Uniqueness

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride is unique due to its specific structure, which combines a dimethylamino group with a phenylbutanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-4-phenylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWISTSDSIVWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCC(=O)O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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